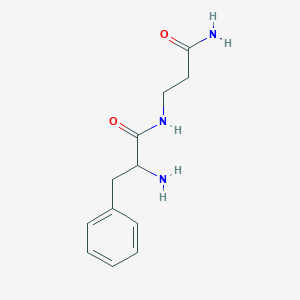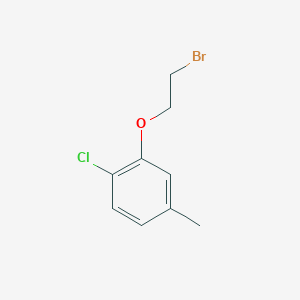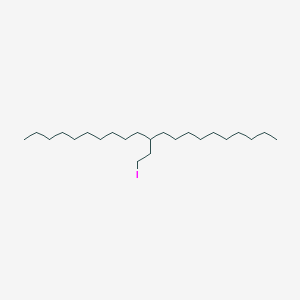
2-amino-N-(2-carbamoylethyl)-3-phenylpropanamide
Descripción general
Descripción
2-Amino-N-(2-carbamoylethyl)-3-phenylpropanamide is a chemical compound with the molecular formula C12H17N3O2. It is a derivative of phenylpropanamide and contains functional groups such as an amino group, a carbamoyl group, and a phenyl ring
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-amino-N-(2-carbamoylethyl)-3-phenylpropanamide is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the creation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, the compound is utilized to study protein interactions and enzyme activities. Its structural similarity to natural amino acids makes it a valuable tool in probing biological systems.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and adhesives. Its unique chemical properties contribute to the enhancement of material performance.
Mecanismo De Acción
Target of Action
The primary targets of 2-amino-N-(2-carbamoylethyl)-3-phenylpropanamide are Bcr-Abl and HDAC1 . Bcr-Abl is a fusion protein with tyrosine kinase activity, which plays a crucial role in the pathogenesis of chronic myeloid leukemia. HDAC1, or Histone Deacetylase 1, is an enzyme that removes acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly.
Mode of Action
This compound acts as a dual inhibitor, showing inhibitory activity against both Bcr-Abl and HDAC1 . By inhibiting these targets, the compound can disrupt their normal functions and lead to changes in cellular processes.
Biochemical Pathways
The inhibition of Bcr-Abl and HDAC1 by this compound affects multiple biochemical pathways. The inhibition of Bcr-Abl can disrupt the tyrosine kinase pathway, leading to the suppression of cell proliferation. The inhibition of HDAC1 can lead to an increase in the acetylation of histones, resulting in the loosening of the DNA structure and changes in gene expression .
Result of Action
The inhibition of Bcr-Abl and HDAC1 by this compound can lead to potent antiproliferative activities against certain cancer cell lines. For example, it has been shown to have potent antiproliferative activities against the human leukemia cell line K562 and the prostate cancer cell line DU145 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(2-carbamoylethyl)-3-phenylpropanamide typically involves the reaction of 2-phenylpropionic acid with ethylenediamine and subsequent carbamylation. The reaction conditions include the use of coupling reagents such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (TEA).
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The process involves the continuous addition of reagents and precise control of reaction parameters to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-N-(2-carbamoylethyl)-3-phenylpropanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: A compound with similar structural features used in cancer drug development.
Cholesteryl N-(2-dimethylaminoethyl)carbamate: Another carbamoyl derivative used in nasal vaccines.
Uniqueness: 2-Amino-N-(2-carbamoylethyl)-3-phenylpropanamide stands out due to its specific combination of functional groups and its versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential in drug discovery make it a unique and valuable compound.
Propiedades
IUPAC Name |
2-amino-N-(3-amino-3-oxopropyl)-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c13-10(8-9-4-2-1-3-5-9)12(17)15-7-6-11(14)16/h1-5,10H,6-8,13H2,(H2,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHUJHCYLOSVFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCCC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518202.png)


![(1S,1aS,6bR)-ethyl 5-((7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-4-yl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B1518208.png)
![N-([1,1'-Biphenyl]-4-yl)-9-phenyl-9H-carbazol-2-amine](/img/structure/B1518211.png)
![2-chloro-6-(5-isopropyl-2-methylphenyl)-4-((1R,3r,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1518219.png)
